CECA1_DROSI Cecropin-A1 precursor
Descripción
Cecropin-A1 precursor (UniProt ID: O61272), encoded by the CECA1_DROSI gene in Drosophila simulans, is a member of the Cecropin family of antimicrobial peptides (AMPs). These peptides are critical components of the innate immune system in insects, targeting bacterial membranes via electrostatic interactions and hydrophobic domains, leading to cell lysis . Cecropin-A1 is synthesized as an inactive precursor peptide that undergoes proteolytic cleavage to release the mature, bioactive form. Its expression is primarily regulated by the Immune deficiency (Imd) pathway, which responds to Gram-negative bacterial infections by activating NF-κB transcription factors . In Drosophila melanogaster, Cecropin-A1 transcription is significantly upregulated during Photorhabdus infection, particularly in immune-deficient mutants (e.g., tep4), highlighting its role in combating pathogenic bacteria .
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
QSEAGWLKKIGKKIERVGQHTRDATIQGLGVAQQAPNVAATAR |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Cecropin Family Members
The Cecropin family comprises multiple isoforms (e.g., A, B, C, D) and homologs across insect species. Below is a structural, functional, and regulatory comparison of CECA1_DROSI with key analogues:
Structural and Phylogenetic Comparison
| UniProt ID | Species | Cecropin Type | Key Structural Features | Precursor/Mature Form |
|---|---|---|---|---|
| O61272 | Drosophila simulans | A1 | α-helical, cationic, amphipathic | Precursor |
| P81688 | Drosophila sechellia | A1 | High sequence homology (>90% with DROSI) | Precursor |
| O61281 | Drosophila yakuba | A2 | Divergent C-terminal region (vs. A1) | Precursor |
| P14956 | Drosophila melanogaster | B | Extended hydrophobic core | Mature peptide |
| O16829 | Bombyx mori | C | Additional glycine-rich linker | Precursor |
Key Findings :
- Cecropin-A1 vs. A2 : The A2 isoform in D. yakuba (O61281) shares 85% sequence identity with A1 but differs in the C-terminal domain, which may alter membrane permeability .
- Cecropin-A vs. B: Cecropin-B (P14956) in D. melanogaster lacks the propeptide region of A1 precursors and exhibits stronger activity against Gram-positive bacteria due to enhanced hydrophobicity .
Functional and Antimicrobial Activity
| Cecropin Type | Primary Pathogen Targets | MIC (µg/ml)* | Regulatory Pathway |
|---|---|---|---|
| A1 (O61272) | Gram-negative (e.g., Photorhabdus) | 2–5 | Imd |
| B (P14956) | Gram-positive (e.g., Staphylococcus) | 1–3 | Toll/Imd crosstalk |
| C (O16829) | Fungi, Gram-negative | 5–10 | JAK/STAT |
*MIC: Minimum inhibitory concentration (estimated from surrogate models).
Key Findings :
- Cecropin-A1 demonstrates potent activity against Gram-negative bacteria (e.g., Photorhabdus luminescens), with its expression amplified in Drosophila mutants lacking immune suppressors like Tep4 .
- Cecropin-B shows broader efficacy against Gram-positive pathogens, likely due to increased membrane insertion capability .
- Cecropin-C in B.
Regulatory Pathway Divergence
- Imd Pathway Primacy: Cecropin-A1 (A1/A2 isoforms) is predominantly regulated by the Imd pathway in response to diaminopimelic acid-type peptidoglycan from Gram-negative bacteria .
- Toll Pathway Involvement: Cecropin-B expression in D. melanogaster is partially regulated by Toll signaling, enabling responses to Gram-positive infections .
- JAK/STAT Activation : B. mori Cecropin-C is uniquely modulated by JAK/STAT pathways during fungal challenges, illustrating evolutionary diversification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
